N-[(E)-(2-chlorophenyl)methylidene]-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine
Description
(E)-1-(2-CHLOROPHENYL)-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}METHANIMINE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methyltetrazolyl group, and a cyclohexyl group
Properties
Molecular Formula |
C21H22ClN5 |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-[1-[1-(3-methylphenyl)tetrazol-5-yl]cyclohexyl]methanimine |
InChI |
InChI=1S/C21H22ClN5/c1-16-8-7-10-18(14-16)27-20(24-25-26-27)21(12-5-2-6-13-21)23-15-17-9-3-4-11-19(17)22/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3 |
InChI Key |
SFUCVDCYVILHAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCCC3)N=CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-CHLOROPHENYL)-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}METHANIMINE typically involves multiple steps, starting with the preparation of the tetrazole ring, followed by the introduction of the chlorophenyl and cyclohexyl groups. Common synthetic routes include:
Formation of the Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the tetrazole intermediate.
Cyclohexyl Group Addition: The final step involves the formation of the imine bond, typically through a condensation reaction between the tetrazole intermediate and a cyclohexylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-CHLOROPHENYL)-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imine bond.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced compounds with saturated imine bonds.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
(E)-1-(2-CHLOROPHENYL)-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}METHANIMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(2-CHLOROPHENYL)-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **(E)-1-(2-BROMOPHENYL)-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}METHANIMINE
- **(E)-1-(2-FLUOROPHENYL)-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}METHANIMINE
- **(E)-1-(2-IODOPHENYL)-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}METHANIMINE
Uniqueness
The uniqueness of (E)-1-(2-CHLOROPHENYL)-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}METHANIMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the chlorophenyl group may enhance its reactivity and binding affinity to certain molecular targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
